One study reveals that (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride acts as a small molecule inhibitor of LOXL2 []. It achieves this by binding to LOXL2 and hindering its enzymatic activity. By repressing LOXL2-induced epithelial-mesenchymal transition (EMT), the compound restrains the malignant transformation of cervical cancer cells [].
The primary application of (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride, according to the provided research, is as a LOXL2 inhibitor. This inhibitory action has been demonstrated in the context of cervical cancer, where it effectively suppressed LOXL2-induced EMT and reduced the invasive ability of cancer cells []. This suggests its potential as an anti-tumor agent and warrants further investigation.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4